molecular formula C42H60N2O2 B12591579 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline CAS No. 651027-51-9

2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline

Cat. No.: B12591579
CAS No.: 651027-51-9
M. Wt: 624.9 g/mol
InChI Key: FVJNDKHYIVCYQK-UHFFFAOYSA-N
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Description

2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with two dodecyloxy groups on the phenyl ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with dodecyl bromide to form 3,4-bis(dodecyloxy)benzaldehyde. This intermediate is then reacted with 1,10-phenanthroline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline exerts its effects is primarily through its interaction with metal ions. The phenanthroline core can chelate metal ions, forming stable complexes that can participate in various biochemical and chemical processes. These interactions can influence molecular pathways and cellular functions, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline stands out due to its unique combination of a phenanthroline core and dodecyloxy substituents, which impart distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with metal ions and in the development of advanced materials .

Properties

CAS No.

651027-51-9

Molecular Formula

C42H60N2O2

Molecular Weight

624.9 g/mol

IUPAC Name

2-(3,4-didodecoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C42H60N2O2/c1-3-5-7-9-11-13-15-17-19-21-32-45-39-30-28-37(34-40(39)46-33-22-20-18-16-14-12-10-8-6-4-2)38-29-27-36-26-25-35-24-23-31-43-41(35)42(36)44-38/h23-31,34H,3-22,32-33H2,1-2H3

InChI Key

FVJNDKHYIVCYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)OCCCCCCCCCCCC

Origin of Product

United States

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